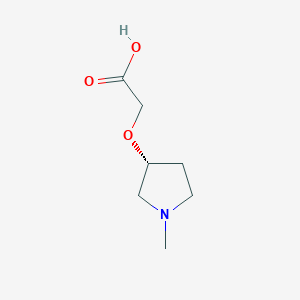
((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(®-1-Methyl-pyrrolidin-3-yloxy)-acetic acid: is a chiral compound with a pyrrolidine ring substituted with a methyl group at the nitrogen atom and an acetic acid moiety attached via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-Methyl-pyrrolidin-3-yloxy)-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation of the nitrogen atom using a methylating agent like methyl iodide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through an etherification reaction, where the hydroxyl group of acetic acid reacts with a suitable leaving group on the pyrrolidine ring.
Industrial Production Methods: Industrial production of (®-1-Methyl-pyrrolidin-3-yloxy)-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted pyrrolidine derivatives can be obtained.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its chiral nature makes it a candidate for the development of enantiomerically pure pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (®-1-Methyl-pyrrolidin-3-yloxy)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center allows for specific binding interactions, influencing biological pathways and processes. The exact pathways depend on the specific application and target.
類似化合物との比較
((S)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid: The enantiomer of the compound, with different biological activity.
Pyrrolidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness:
Chirality: The ®-configuration provides unique interactions with biological targets.
Functional Groups: The combination of the pyrrolidine ring and acetic acid moiety offers distinct reactivity and applications.
特性
IUPAC Name |
2-[(3R)-1-methylpyrrolidin-3-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-3-2-6(4-8)11-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNOUUOWJLOZJM-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














